2-Bromo-3-decylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

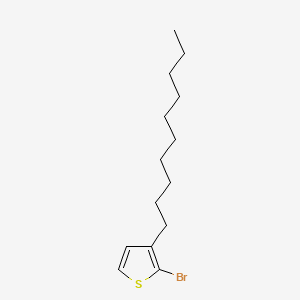

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-decylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWPDFSNGOICAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677256 | |

| Record name | 2-Bromo-3-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144012-09-9 | |

| Record name | 2-Bromo-3-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-decylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-decylthiophene is a key organobromine and organosulfur compound that serves as a vital building block in the synthesis of advanced organic electronic materials. Its structure, featuring a thiophene ring functionalized with a bromine atom at the 2-position and a decyl chain at the 3-position, makes it an ideal monomer for the production of regioregular poly(3-decylthiophene) (P3DT). P3DT is a conductive polymer with significant applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The decyl side chain imparts solubility and influences the solid-state packing of the resulting polymer, which in turn dictates its electronic properties. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, a detailed synthesis protocol, and its primary chemical reactivity.

Chemical and Physical Properties

| Property | 2-Bromo-3-hexylthiophene | 2-Bromo-3-octylthiophene | This compound | 2-Bromo-3-dodecylthiophene |

| CAS Number | 69249-61-2 | 145543-83-5[1] | 144012-09-9 [2] | 139100-06-4[3] |

| Molecular Formula | C₁₀H₁₅BrS | C₁₂H₁₉BrS[1] | C₁₄H₂₃BrS [2] | C₁₆H₂₇BrS[3] |

| Molecular Weight | 247.20 g/mol | 275.25 g/mol [1] | 303.30 g/mol [2] | 331.35 g/mol [3] |

| Appearance | Colorless to light yellow liquid | - | - | Liquid[3] |

| Boiling Point | 75 °C @ 0.5 mmHg | - | - | - |

| Density | 1.240 g/mL at 25 °C | - | - | 1.105 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.529 | - | - | 1.509[3] |

Data for homologs is provided for estimation purposes. The properties of this compound are expected to be intermediate to its octyl and dodecyl counterparts.

Experimental Protocols

Synthesis of this compound via Bromination of 3-Decylthiophene

The most common and efficient method for the synthesis of 2-bromo-3-alkylthiophenes is the regioselective bromination of the corresponding 3-alkylthiophene at the 2-position using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

3-Decylthiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Acetonitrile)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-decylthiophene in the chosen anhydrous solvent (e.g., THF). Cool the solution to 0 °C using an ice bath.

-

Addition of NBS: Dissolve N-bromosuccinimide (1.0 - 1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution of 3-decylthiophene over a period of 30-60 minutes with vigorous stirring. The reaction is typically exothermic, and maintaining a low temperature helps to control the regioselectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is generally complete within a few hours.

-

Work-up: Once the reaction is complete, quench the reaction mixture by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography, typically using hexane as the eluent, to yield pure this compound.

Chemical Reactivity and Signaling Pathways

This compound is a versatile intermediate primarily utilized in cross-coupling reactions to form carbon-carbon bonds. Its most significant application is as a monomer in the synthesis of regioregular poly(3-decylthiophene). The bromine atom at the 2-position provides a reactive site for various polymerization techniques.

Grignard Metathesis (GRIM) Polymerization

A widely used method for the synthesis of highly regioregular poly(3-alkylthiophenes) is the Grignard Metathesis (GRIM) polymerization.[2] This method involves the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent, followed by the addition of a nickel catalyst. In the case of starting with this compound, a preliminary step to introduce a second halogen at the 5-position would be necessary. The general principle involves the formation of a Grignard reagent at one of the halogenated positions, which then undergoes nickel-catalyzed cross-coupling polymerization.

Caption: Grignard Metathesis (GRIM) polymerization of a 2-halo-3-decylthiophene monomer.

Kumada Cross-Coupling Reaction

Another important reaction is the Kumada cross-coupling, where this compound is first converted to its Grignard reagent, 2-magnesiobromo-3-decylthiophene.[4] This organomagnesium compound is then reacted with a dihaloaromatic compound in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. When applied to the monomer itself, it can lead to polymerization.

Caption: Kumada cross-coupling polymerization starting from this compound.

Conclusion

This compound is a crucial monomer for the synthesis of high-performance conjugated polymers. While specific experimental data for its physical properties are sparse, a solid understanding of its characteristics can be derived from its homologous series. The well-established synthetic routes and its versatile reactivity in cross-coupling polymerizations make it an indispensable tool for researchers in materials science and organic electronics. The protocols and reaction pathways described herein provide a foundational guide for the effective utilization of this compound in the development of next-generation electronic devices.

References

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups | Scientific.Net [scientific.net]

- 4. Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

2-Bromo-3-decylthiophene CAS number and molecular weight

This technical guide provides a comprehensive overview of 2-Bromo-3-decylthiophene, a key building block in the field of organic electronics. The information is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties, synthesis, and applications.

Core Chemical Data

This compound is a substituted thiophene, a class of heterocyclic compounds that are foundational to the development of advanced organic materials. The decyl side-chain enhances solubility and processability, while the bromine atom serves as a reactive site for polymerization and other chemical modifications.

| Property | Value |

| CAS Number | 144012-09-9 |

| Molecular Formula | C₁₄H₂₃BrS |

| Molecular Weight | 303.3 g/mol |

Physicochemical Properties

Specific experimental data for this compound is not widely published. The following table presents data for its close structural analogs, 2-Bromo-3-hexylthiophene and 2-Bromo-3-dodecylthiophene, which can be used for estimation and procedural planning.[1]

| Property | 2-Bromo-3-hexylthiophene | 2-Bromo-3-dodecylthiophene |

| Appearance | Liquid | Liquid |

| Density | 1.240 g/mL at 25 °C[1] | 1.105 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.529[1] | 1.509 |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃):

| Protons | Predicted Chemical Shift (ppm) |

| Thiophene H (d) | ~7.15 |

| Thiophene H (d) | ~6.80 |

| -CH₂- (triplet) | ~2.60 |

| -CH₂- (multiplet) | ~1.60 |

| -(CH₂)₇- (multiplet) | ~1.2-1.4 |

| -CH₃ (triplet) | ~0.90 |

Predicted ¹³C NMR (CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| Thiophene C-Br | ~110 |

| Thiophene C-alkyl | ~142 |

| Thiophene CH | ~128 |

| Thiophene CH | ~124 |

| Alkyl chain carbons | 22-32 |

| Terminal -CH₃ | ~14 |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent polymerization, adapted from established procedures for related 2-bromo-3-alkylthiophenes.

Synthesis of this compound

This protocol describes the regioselective bromination of 3-decylthiophene.

Materials:

-

3-decylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-decylthiophene in a 1:1 mixture of chloroform and glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Polymerization to Poly(3-decylthiophene) (P3DT)

This protocol outlines the synthesis of regioregular, head-to-tail coupled poly(3-decylthiophene) via Grignard Metathesis (GRIM) polymerization.

Materials:

-

This compound

-

t-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 5 M solution

-

Methanol

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound dissolved in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add one equivalent of t-butylmagnesium chloride solution via syringe. The reaction mixture will undergo a halogen-metal exchange.

-

Allow the mixture to warm to room temperature and stir for 90 minutes.

-

In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in anhydrous THF.

-

Add the catalyst suspension to the Grignard reagent solution. The polymerization will commence, often indicated by a color change.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the polymerization by adding the 5 M HCl solution.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirring methanol.

-

Filter the resulting solid polymer and wash thoroughly with methanol to remove any remaining monomer and catalyst residues.

-

The polymer can be further purified by Soxhlet extraction with methanol, acetone, and hexane, and finally collected with chloroform.

-

Dry the purified poly(3-decylthiophene) under vacuum.

Key Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the primary synthetic pathways involving this compound.

Caption: Synthetic route to this compound via bromination.

Caption: GRIM polymerization of the monomer to form P3DT.

Applications

Organic Electronics

The primary application of this compound is as a monomer for the synthesis of conducting polymers, most notably regioregular poly(3-decylthiophene) (P3DT). These polythiophenes are p-type organic semiconductors with significant potential in various electronic devices. The long alkyl side-chains, such as the decyl group, are crucial for ensuring solubility in common organic solvents, which allows for solution-based processing techniques like spin-coating and inkjet printing for the fabrication of thin films.

Key device applications include:

-

Organic Field-Effect Transistors (OFETs): P3DT can be used as the active semiconductor layer in OFETs, which are essential components of flexible displays, electronic paper, and sensors.

-

Organic Photovoltaics (OPVs): In organic solar cells, P3DT acts as the electron donor material in the photoactive layer, typically blended with a fullerene derivative or other non-fullerene acceptor.

-

Organic Light-Emitting Diodes (OLEDs): While less common as the primary emissive material, polythiophenes can be used in charge-transport layers of OLEDs.

Potential in Drug Discovery

While this compound itself is not directly used as a therapeutic agent, the bromothiophene scaffold is a versatile building block in medicinal chemistry. The bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Stille couplings) to introduce molecular diversity. Thiophene rings are present in several approved drugs. Although there are no established drug development pathways specifically involving this compound, its chemical functionality makes it a candidate for inclusion in compound libraries for screening against various biological targets, such as kinases or G-protein coupled receptors.[2]

References

Spectroscopic and Synthetic Profile of 2-Bromo-3-decylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, UV-Vis) and a detailed experimental protocol for the synthesis of 2-Bromo-3-decylthiophene. This key intermediate is of significant interest in the development of organic electronic materials and novel pharmaceutical compounds. The data herein is compiled from authenticated literature sources, providing a reliable reference for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while direct experimental data for this specific molecule is limited, the presented values are robust estimations derived from closely related analogs, including 2-bromo-3-hexylthiophene and 2-bromo-3-methylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Thiophene H-5 |

| ~6.75 | d | 1H | Thiophene H-4 |

| ~2.60 | t | 2H | α-CH₂ (next to thiophene) |

| ~1.60 | m | 2H | β-CH₂ |

| ~1.2-1.4 | m | 14H | -(CH₂)₇- |

| ~0.88 | t | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data estimated from analogs such as 2-bromo-3-hexylthiophene.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Thiophene C-3 |

| ~128 | Thiophene C-5 |

| ~125 | Thiophene C-4 |

| ~110 | Thiophene C-2 (C-Br) |

| ~32 | α-CH₂ |

| ~30-31 | -(CH₂)₇- |

| ~22.7 | Penultimate CH₂ |

| ~14.1 | -CH₃ |

Solvent: CDCl₃. Data estimated from analogs like 2-bromo-3-methylthiophene and general knowledge of alkyl chain chemical shifts.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch (thiophene ring) |

| 2955-2850 | Strong | Aliphatic C-H stretch (decyl chain) |

| ~1530 | Medium | C=C stretching (thiophene ring) |

| ~1465 | Medium | CH₂ bending |

| ~840 | Strong | C-H out-of-plane bending (thiophene ring) |

| ~780 | Medium | C-Br stretch |

The IR spectrum is predicted based on the characteristic absorption frequencies of functional groups present in the molecule and data from similar 3-alkylthiophenes.

UV-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data (Predicted)

| λmax (nm) | Solvent |

| ~240-250 | Hexane or Ethanol |

The absorption maximum is predicted based on the electronic transitions of substituted thiophene derivatives.[2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the regioselective bromination of 3-decylthiophene. The following protocol is adapted from established procedures for the synthesis of similar 2-bromo-3-alkylthiophenes.[3]

Materials:

-

3-Decylthiophene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Heptane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-decylthiophene (1 equivalent) in DMF. Cool the solution to 0°C using an ice bath and stir.

-

Bromination: Dissolve N-Bromosuccinimide (1.05 equivalents) in DMF and add it dropwise to the cooled solution of 3-decylthiophene over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with dichloromethane (3 x).

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by silica gel column chromatography using heptane as the eluent to yield pure this compound.

Visualizations

To further elucidate the experimental and logical workflow, the following diagrams are provided.

Caption: Synthesis and Characterization Workflow.

This guide serves as a foundational resource for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-3-decylthiophene in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromo-3-decylthiophene is a critical intermediate in the synthesis of advanced organic electronic materials, including conductive polymers and active layers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its solubility in organic solvents is a paramount physical property, directly influencing solution-phase synthesis, purification, and thin-film deposition processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and a logical workflow for its application in polymerization.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, a qualitative solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like." The molecule consists of a moderately polar thiophene ring and a long, nonpolar decyl alkyl chain. This amphipathic nature suggests it will be soluble in a range of common organic solvents.

The long decyl chain significantly enhances its solubility in nonpolar and moderately polar solvents compared to shorter-chain analogs.[1] This characteristic is crucial for achieving the solution processability of polymers derived from this monomer.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Xylene | High | The long decyl chain will have strong van der Waals interactions with these solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High | The thiophene ring's polarity and the polarizable bromine atom allow for dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The nonpolar decyl chain will limit solubility in highly polar, hydrogen-bonding solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The molecule is predominantly nonpolar and cannot effectively disrupt the strong intermolecular forces of these solvents. |

Note: This table represents a theoretical profile. For precise quantitative data, empirical determination is strongly recommended using the protocols outlined in the following section.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, the following detailed protocol for the equilibrium shake-flask method followed by gravimetric analysis is recommended. This method is considered a gold standard for determining the thermodynamic solubility of a compound.[2][3]

2.1. Objective

To determine the saturation concentration of this compound in a chosen organic solvent at a specified temperature.

2.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (4-decimal place)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe with a chemically resistant filter (e.g., 0.2 μm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or nitrogen stream evaporator

-

Desiccator

2.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent any solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[3]

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation vial. Record the exact volume of the filtered aliquot.

-

-

Gravimetric Analysis:

-

Place the evaporation vial containing the filtered solution into a vacuum oven at a temperature above the solvent's boiling point but well below the boiling point of this compound. Alternatively, evaporate the solvent under a gentle stream of dry nitrogen.

-

Continue the evaporation process until the solute is completely dry and a constant weight is achieved.

-

Cool the vial in a desiccator to room temperature before weighing it on the analytical balance.

-

2.4. Calculation of Solubility

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [ (Mass_final - Mass_initial) / Volume_aliquot ] * 100

Where:

-

Mass_final is the mass of the vial with the dried solute.

-

Mass_initial is the mass of the empty vial.

-

Volume_aliquot is the volume of the filtered saturated solution taken for analysis.

Visualization of Experimental and Synthetic Workflows

3.1. Workflow for Solubility Determination

The logical steps for the gravimetric determination of solubility, as described in the protocol above, can be visualized as follows:

Caption: Workflow for Gravimetric Solubility Determination.

3.2. Synthetic Pathway: GRIM Polymerization

This compound is a key monomer for the synthesis of regioregular poly(3-decylthiophene) (P3DT), a widely studied conductive polymer. The Grignard Metathesis (GRIM) polymerization is a common and effective method for this synthesis.[4][5] The general workflow is depicted below.

Caption: Grignard Metathesis (GRIM) Polymerization Workflow.

References

- 1. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. chem.cmu.edu [chem.cmu.edu]

- 5. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic and Optical Properties of 2-Bromo-3-decylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and optical properties of 2-Bromo-3-decylthiophene. This molecule is a key building block in the synthesis of conjugated polymers, particularly poly(3-alkylthiophenes) (P3ATs), which are integral to the development of organic electronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. This document details its synthesis, purification, and characterization, along with its fundamental electronic and optical characteristics. Due to the limited availability of direct experimental data for this compound, some properties are estimated based on trends observed in homologous 3-alkylthiophenes.

Introduction

This compound is a substituted thiophene monomer. The presence of the bromine atom at the 2-position provides a reactive site for polymerization, typically through cross-coupling reactions, while the decyl group at the 3-position enhances solubility in organic solvents, facilitating solution-based processing of the resulting polymers. Understanding the electronic and optical properties of this monomer is crucial for predicting and tuning the characteristics of the corresponding polymers.

Synthesis and Purification

The synthesis of this compound is typically achieved through the regioselective bromination of 3-decylthiophene. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent system.

Synthesis Workflow

Synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for similar 2-bromo-3-alkylthiophenes.

Materials:

-

3-Decylthiophene

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid, glacial

-

Sodium bicarbonate solution, saturated

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-decylthiophene in a 1:1 mixture of THF and acetic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or hexane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Electronic and Optical Properties

The electronic and optical properties of this compound are primarily determined by the π-conjugated thiophene ring. The bromo and decyl substituents introduce electronic and steric effects that modulate these properties.

Data Summary

| Property | Estimated Value/Range | Method of Determination/Estimation |

| Electronic Properties | ||

| HOMO Energy Level | ~ -5.8 to -6.2 eV | Estimated from computational studies on similar 3-alkylthiophenes. |

| LUMO Energy Level | ~ -1.0 to -1.5 eV | Estimated from computational studies on similar 3-alkylthiophenes. |

| Ionization Potential | ~ 6.0 to 6.5 eV | Estimated based on HOMO level. |

| Electron Affinity | ~ 1.0 to 1.5 eV | Estimated based on LUMO level. |

| Optical Properties | ||

| UV-Vis Absorption Maximum (λmax) | ~ 240 - 260 nm | Estimated from data on other 2-bromo-3-alkylthiophenes. |

| Molar Absorptivity (ε) | ~ 5000 - 10000 M-1cm-1 | Typical range for substituted thiophenes. |

| Photoluminescence Emission Maximum | ~ 350 - 400 nm | Estimated based on typical Stokes shift for thiophene derivatives. |

Note: The values presented in this table are estimations based on data available for structurally similar compounds and should be confirmed by experimental measurements.

Experimental Characterization Protocols

UV-Visible (UV-Vis) Absorption Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Equipment and Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent (e.g., hexane, chloroform, or THF)

Procedure:

-

Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum. A typical starting concentration is in the range of 10-5 to 10-4 M.

-

Fill one quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the prepared solution of this compound.

-

Place the reference and sample cuvettes in the respective holders of the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption band.

Photoluminescence (PL) Spectroscopy

This protocol describes the general procedure for measuring the photoluminescence spectrum of this compound.

Equipment and Materials:

-

Fluorometer/spectrofluorometer

-

Quartz cuvettes

-

This compound

-

Spectroscopic grade solvent

Procedure:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent, similar to the preparation for UV-Vis spectroscopy. The concentration may need to be optimized to avoid inner filter effects.

-

Fill a quartz cuvette with the prepared solution.

-

Place the cuvette in the sample holder of the fluorometer.

-

Set the excitation wavelength, which is typically the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., if λexc is 250 nm, scan from 260 nm to 700 nm).

-

The wavelength of maximum emission is identified from the resulting spectrum.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the electrochemical properties of this compound, from which the HOMO and LUMO energy levels can be estimated.

Equipment and Materials:

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

This compound

-

Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane)

-

Ferrocene (for internal calibration)

Procedure:

-

Prepare the electrolyte solution under an inert atmosphere.

-

Dissolve a small amount of this compound in the electrolyte solution to a concentration of approximately 1-5 mM.

-

Assemble the three-electrode cell with the electrodes immersed in the solution containing the analyte.

-

Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Perform a cyclic voltammetry scan over a potential range sufficient to observe the oxidation of the compound. The scan rate is typically set between 50 and 200 mV/s.

-

Record the resulting voltammogram. The onset of the oxidation peak is used to estimate the HOMO energy level.

-

After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to reference the potentials.

-

The HOMO level can be estimated using the following empirical formula:

-

EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV

-

Signaling Pathways and Logical Relationships

This compound is a key monomer in the synthesis of poly(3-decylthiophene) via Grignard Metathesis (GRIM) polymerization. This is a chain-growth polymerization mechanism.

Grignard Metathesis (GRIM) Polymerization Mechanism

Simplified mechanism of Grignard Metathesis (GRIM) polymerization.

The GRIM polymerization of 2-bromo-3-alkylthiophenes is a well-established method for producing regioregular poly(3-alkylthiophenes)[1][2][3][4][5]. The process begins with the formation of a Grignard reagent from a dihalo-3-alkylthiophene, which then undergoes a nickel-catalyzed cross-coupling reaction. The mechanism involves an oxidative addition of the thiophene monomer to the Ni(0) catalyst, followed by reductive elimination to form a new C-C bond and regenerate the catalyst for the next monomer addition, leading to chain growth[1][2][3].

Conclusion

This compound serves as a vital monomer for the synthesis of high-performance conjugated polymers. This guide has provided an overview of its synthesis, along with its estimated electronic and optical properties. The detailed experimental protocols for its characterization will enable researchers to further investigate this compound and its polymeric derivatives. While direct experimental data for this specific molecule is limited, the provided information, based on closely related compounds, offers a solid foundation for its application in the development of novel organic electronic materials. Further experimental work is encouraged to precisely determine its fundamental properties.

References

The Versatility of 2-Bromo-3-decylthiophene in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-decylthiophene is a crucial building block in the synthesis of high-performance semiconducting polymers for organic electronic applications. As a derivative of thiophene, it provides the necessary chemical functionality to create well-defined, regioregular polymers with desirable electronic and physical properties. The presence of the bromine atom at the 2-position allows for controlled polymerization through various cross-coupling reactions, while the decyl side chain at the 3-position enhances the solubility and processability of the resulting polymer, poly(3-decylthiophene) (P3DT). These characteristics make P3DT a promising candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound in the field of organic electronics, complete with experimental protocols and performance data for analogous materials.

Synthesis of this compound and Poly(3-decylthiophene)

The synthesis of poly(3-decylthiophene) from this compound is a multi-step process that begins with the synthesis of the 3-decylthiophene precursor, followed by bromination and subsequent polymerization. The Grignard Metathesis (GRIM) polymerization is a widely used method for producing regioregular poly(3-alkylthiophenes) with controlled molecular weights.

Experimental Protocols

Step 1: Synthesis of 3-decylthiophene

A common method for the synthesis of 3-alkylthiophenes involves the Kumada coupling of a Grignard reagent with a thiophene derivative. For 3-decylthiophene, this would typically involve the reaction of a decyl Grignard reagent (e.g., decylmagnesium bromide) with a suitable brominated thiophene in the presence of a nickel catalyst.

Step 2: Synthesis of this compound

The bromination of 3-decylthiophene is achieved using a brominating agent such as N-bromosuccinimide (NBS).

-

Materials: 3-decylthiophene, N-bromosuccinimide (NBS), chloroform, acetic acid.

-

Procedure:

-

Dissolve 3-decylthiophene in a 1:1 mixture of chloroform and acetic acid.

-

Slowly add one equivalent of NBS to the solution while stirring at room temperature.

-

The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and a sodium bicarbonate solution to remove acidic byproducts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield pure this compound.[1][2]

-

Step 3: Polymerization of this compound via GRIM Method

The GRIM method allows for a controlled, chain-growth polymerization of 2-bromo-3-alkylthiophenes.

-

Materials: this compound, isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a nitrogen-purged flask, dissolve this compound in anhydrous THF and cool the solution to 0 °C.

-

Slowly add one equivalent of iPrMgCl·LiCl solution to initiate the magnesium-halogen exchange, forming the Grignard reagent of 3-decylthiophene.

-

After stirring for a designated period, a catalytic amount of Ni(dppp)Cl2 in THF is added to the reaction mixture.

-

The polymerization is allowed to proceed at room temperature or elevated temperatures for a specified time to achieve the desired molecular weight.

-

The reaction is quenched by the addition of hydrochloric acid.

-

The resulting polymer, poly(3-decylthiophene), is precipitated by pouring the reaction mixture into methanol.

-

The polymer is then collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove impurities and low molecular weight oligomers. The final polymer is typically recovered from a chloroform fraction.[1]

-

Characterization of Poly(3-decylthiophene)

The synthesized poly(3-decylthiophene) (P3DT) is characterized by various techniques to determine its chemical structure, molecular weight, and optical properties.

| Property | Method | Typical Values for Poly(3-alkylthiophenes) |

| Regioregularity | ¹H NMR Spectroscopy | > 95% Head-to-Tail (HT) couplings for GRIM polymerization[2] |

| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | Can be controlled by the monomer-to-catalyst ratio in GRIM polymerization. |

| UV-Vis Absorption (in solution) | UV-Vis Spectroscopy | λmax ≈ 450 nm in chloroform |

| UV-Vis Absorption (thin film) | UV-Vis Spectroscopy | Red-shifted compared to solution, indicating greater intermolecular order. |

Applications in Organic Field-Effect Transistors (OFETs)

Poly(3-decylthiophene) is a p-type semiconductor and can be used as the active layer in organic field-effect transistors (OFETs). The decyl side chains promote self-assembly into ordered structures, which is beneficial for charge transport.

OFET Device Architecture and Fabrication

A common device architecture for a P3DT-based OFET is the bottom-gate, top-contact configuration.

-

Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.

-

Semiconductor Deposition: A solution of P3DT in an organic solvent (e.g., chloroform, chlorobenzene) is deposited onto the SiO₂ surface, typically by spin coating, to form a thin film.

-

Annealing: The film is often thermally annealed to improve its crystallinity and molecular ordering, which enhances charge carrier mobility.

-

Source/Drain Electrodes: Gold source and drain electrodes are then deposited on top of the P3DT film through a shadow mask by thermal evaporation.

Performance of Poly(3-alkylthiophene)-based OFETs

While specific performance data for poly(3-decylthiophene) OFETs is not extensively reported in the literature, data for the closely related and well-studied poly(3-hexylthiophene) (P3HT) provides a valuable benchmark.

| Parameter | Poly(3-hexylthiophene) (P3HT) |

| Hole Mobility (μ) | 10⁻³ - 10⁻² cm²/Vs |

| On/Off Ratio | 10⁵ - 10⁷ |

| Threshold Voltage (Vth) | 0 to -10 V |

Note: The performance of P3DT-based OFETs is expected to be in a similar range, with potential variations due to differences in morphology and molecular packing induced by the longer decyl side chain.

Applications in Organic Solar Cells (OSCs)

Poly(3-decylthiophene) can also serve as the electron donor material in bulk heterojunction (BHJ) organic solar cells. In a BHJ solar cell, P3DT is blended with an electron acceptor material, typically a fullerene derivative like[3][3]-phenyl-C61-butyric acid methyl ester (PCBM), to create a photoactive layer.

OSC Device Architecture and Working Principle

A conventional BHJ solar cell architecture consists of the following layers:

-

Transparent Conductive Oxide (TCO): Indium tin oxide (ITO) coated on a glass substrate serves as the anode.

-

Hole Transport Layer (HTL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is deposited on the ITO to facilitate hole collection.

-

Active Layer: A blend of P3DT and PCBM is spin-coated from a common solvent to form the bulk heterojunction. Upon illumination, excitons (electron-hole pairs) are generated in the P3DT. These excitons diffuse to the P3DT:PCBM interface where the electron is transferred to the PCBM and the hole remains in the P3DT.

-

Cathode: A low work function metal, such as aluminum or calcium, is evaporated on top of the active layer to serve as the cathode for electron collection.

Performance of Poly(3-alkylthiophene)-based OSCs

Similar to OFETs, detailed performance data for P3DT-based solar cells is limited. Therefore, data for P3HT:PCBM solar cells is presented as a reference.

| Parameter | P3HT:PCBM |

| Power Conversion Efficiency (PCE) | 3 - 5% |

| Open-Circuit Voltage (Voc) | ~0.6 V |

| Short-Circuit Current Density (Jsc) | 8 - 12 mA/cm² |

| Fill Factor (FF) | 60 - 70% |

Note: The performance of P3DT:PCBM solar cells would be influenced by the morphology of the blend, which is affected by the solubility and crystallization behavior of P3DT.

Visualizations

Caption: Synthetic workflow for Poly(3-decylthiophene).

Caption: Bottom-gate, top-contact OFET architecture.

Caption: Bulk heterojunction organic solar cell architecture.

Conclusion

This compound is a valuable monomer for the synthesis of the semiconducting polymer poly(3-decylthiophene). The synthetic routes to this monomer and its subsequent polymerization are well-established, with the GRIM method offering excellent control over the polymer's regioregularity and molecular weight. While specific device performance data for P3DT is not as prevalent as for its shorter-chain analog, P3HT, the fundamental properties of P3DT make it a strong candidate for applications in organic field-effect transistors and organic solar cells. The enhanced solubility and potential for ordered self-assembly provided by the decyl side chain offer opportunities for further optimization of device performance through processing and morphological control. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this compound and its derivatives in the advancement of organic electronic technologies.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-decylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety considerations for handling 2-Bromo-3-decylthiophene in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the SDS of structurally similar compounds, including 2-bromothiophene, 3-bromothiophene, and 2-Bromo-3-hexylthiophene. Researchers should handle this compound with the assumption of similar or greater hazards until specific toxicological data becomes available.

Hazard Identification and Classification

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][2] |

| Acute Toxicity, Oral | Category 2 or 3 | H300/H301: Fatal or Toxic if swallowed.[1][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage or irritation.[1][2][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[5] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[3] |

GHS Pictograms:

Signal Word: Danger

Physical and Chemical Properties (Data from Analogous Compounds)

A thorough understanding of the physical and chemical properties of a substance is crucial for its safe handling. The following table summarizes key data points from closely related thiophene derivatives.

| Property | 2-bromothiophene | 3-bromothiophene | 2-Bromo-3-hexylthiophene |

| Molecular Formula | C₄H₃BrS[4] | C₄H₃BrS | C₁₀H₁₅BrS[3] |

| Molecular Weight | 163.04 g/mol [4] | 163.04 g/mol | 247.20 g/mol [3] |

| Boiling Point | 149-151 °C[1] | Not specified | Not specified |

| Density | 1.684 g/mL at 25 °C[1] | Not specified | Not specified |

| Appearance | Light yellow liquid[1] | Not specified | Not specified |

| Odor | Stench[1][6] | Stench[6] | Not specified |

Personal Protective Equipment (PPE)

The proper selection and consistent use of Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous chemicals. The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[2][7] | To protect against splashes that can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7][8] | To prevent skin contact, which can cause irritation or burns. |

| Body Protection | A flame-retardant and chemical-resistant laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron or suit is recommended.[1][7][9] | To protect the skin from accidental contact and to prevent contamination of personal clothing. |

| Respiratory Protection | All handling of this volatile compound must be conducted in a well-ventilated area or under a certified chemical fume hood.[1][2][7] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent the inhalation of vapors, which can cause respiratory irritation. |

Experimental Protocols: Safe Handling Procedures

Adherence to a strict and detailed handling protocol is critical for ensuring personal and environmental safety.

4.1. Receiving and Storage

-

Upon receipt, inspect the container for any damage or leaks.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][6]

-

Store locked up or in an area accessible only to qualified and authorized personnel.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and bases.[2][6]

4.2. General Handling

-

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][6]

-

Use only non-sparking tools and explosion-proof equipment.[1][2][6]

-

Ground and bond containers and receiving equipment when transferring the substance to prevent static discharge.[1][2][6]

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][5]

-

Wash hands and any exposed skin thoroughly after handling.[1][5]

4.3. Spill and Waste Disposal

-

In the event of a spill, evacuate the area and ensure adequate ventilation.

-

For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., Chemizorb®).[1]

-

Place the absorbed material into a sealed and properly labeled container for disposal.

-

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[1] Contact a licensed professional waste disposal service for disposal of this material.[5][6]

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.[1]

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships in the handling of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Bromo-3-hexylthiophene | C10H15BrS | CID 10960141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. skan.com [skan.com]

- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

The Ascendancy of 3-Alkylthiophenes: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of 3-alkylthiophene derivatives from their initial discovery to their current status as pivotal components in advanced materials and pharmaceuticals is a compelling narrative of scientific innovation. These heterocyclic compounds, characterized by a thiophene ring bearing an alkyl substituent at the 3-position, have garnered significant attention due to their unique electronic, optical, and biological properties. This technical guide provides an in-depth exploration of the discovery and history of 3-alkylthiophene derivatives, detailed experimental protocols for their synthesis, a comparative analysis of their properties, and their burgeoning role in drug development.

A Historical Perspective: The Dawn of Processable Conducting Polymers

The story of polythiophenes began with the discovery of conducting polymers, a field that earned Alan J. Heeger, Alan G. MacDiarmid, and Hideki Shirakawa the Nobel Prize in Chemistry in 2000. However, early polythiophenes were largely intractable, insoluble, and infusible materials, which severely limited their practical applications. The breakthrough came with the introduction of alkyl side chains at the 3-position of the thiophene ring. These side chains rendered the resulting poly(3-alkylthiophenes) (P3ATs) soluble in common organic solvents, paving the way for solution-based processing techniques essential for the fabrication of electronic devices.[1][2]

A pivotal moment in the history of P3ATs was the recognition of the critical role of regioregularity —the precise arrangement of the repeating monomer units in the polymer chain.[2] Early synthetic methods produced regioirregular polymers with a random mix of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings.[2] These regio-defects disrupt the planarity of the polymer backbone, leading to reduced π-conjugation and, consequently, inferior electronic and optical properties.[2]

The quest for regioregular P3ATs led to the development of several groundbreaking synthetic methodologies in the early 1990s. The McCullough method , reported in 1992, was the first to produce nearly 100% HT-coupled P3ATs.[2][3] Shortly thereafter, the Rieke method , utilizing highly reactive "Rieke zinc," provided another route to highly regioregular P3ATs.[2][4][5] A significant advancement in terms of practicality and scalability came with the development of the Grignard Metathesis (GRIM) polymerization by McCullough and coworkers.[3][6][7][8] This method, which can be performed at room temperature, has become one of the most widely used techniques for synthesizing high-quality, regioregular P3ATs.[6][8]

// Nodes node_discovery [label="Discovery of\nConducting Polymers", fillcolor="#F1F3F4", fontcolor="#202124"]; node_insoluble [label="Insoluble and\nIntractable Polythiophenes", fillcolor="#F1F3F4", fontcolor="#202124"]; node_3at [label="Introduction of\n3-Alkyl Side Chains", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_regioirregular [label="Regioirregular P3ATs\n(FeCl3 Oxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; node_mccullough [label="McCullough Method\n(1992)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_rieke [label="Rieke Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_grim [label="GRIM Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_regioregular [label="Highly Regioregular\nHT-P3ATs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_applications [label="Advanced Electronic\nand Photonic Applications", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes node_monomer [label="3-Alkylthiophene Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; node_ht [label="Head-to-Tail (HT)\n(2-5' coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_hh [label="Head-to-Head (HH)\n(2-2' coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; node_tt [label="Tail-to-Tail (TT)\n(5-5' coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; node_regioregular [label="Regioregular Polymer\n(High Conjugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_regioirregular [label="Regioirregular Polymer\n(Twisted Backbone, Low Conjugation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges node_monomer -> node_ht [label="Desired Coupling"]; node_monomer -> node_hh [label="Defect"]; node_monomer -> node_tt [label="Defect"]; node_ht -> node_regioregular; node_hh -> node_regioirregular; node_tt -> node_regioirregular; } caption: "Possible coupling modes in poly(3-alkylthiophene)."

Synthesis of Regioregular Poly(3-alkylthiophenes): Experimental Protocols

The synthesis of high-quality, regioregular P3ATs is paramount for achieving optimal performance in various applications. Below are detailed experimental protocols for the three landmark methods: the McCullough, Rieke, and GRIM syntheses.

The McCullough Method

This method was the first to achieve highly regioregular, head-to-tail coupled P3ATs.[2][3] It involves the regiospecific metalation of 2-bromo-3-alkylthiophene followed by a nickel-catalyzed cross-coupling polymerization.

Experimental Protocol:

-

Monomer Preparation: Start with the synthesis of 2-bromo-3-alkylthiophene. This is typically achieved by the bromination of 3-alkylthiophene using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of acetic acid and chloroform.[7]

-

Regiospecific Metalation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-3-alkylthiophene in anhydrous tetrahydrofuran (THF). Cool the solution to a cryogenic temperature (typically -78 °C).

-

Add a solution of lithium diisopropylamide (LDA) dropwise to the cooled solution. The LDA selectively deprotonates the 5-position of the thiophene ring.

-

After stirring for a specified time, transmetalate the resulting lithiated species by adding a solution of magnesium bromide etherate (MgBr₂·OEt₂). This generates the Grignard reagent, 2-bromo-5-(bromomagnesio)-3-alkylthiophene, with high regioselectivity.

-

Polymerization: To the solution of the Grignard reagent, add a catalytic amount of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂).

-

Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to ensure complete polymerization.

-

Work-up and Purification: Quench the reaction by adding methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to remove impurities and low molecular weight oligomers. The purified polymer is then isolated from the chloroform fraction.[3]

The Rieke Method

The Rieke method utilizes highly reactive "Rieke zinc" (Zn*) to achieve regiocontrolled synthesis of P3ATs.[2][4][5]

Experimental Protocol:

-

Preparation of Rieke Zinc (Zn*): In a flame-dried flask under an inert atmosphere, reduce zinc chloride (ZnCl₂) with lithium naphthalenide in anhydrous THF. This produces a highly active form of zinc metal.

-

Monomer Activation: To a solution of 2,5-dibromo-3-alkylthiophene in anhydrous THF at a low temperature (e.g., -78 °C), add the freshly prepared Rieke zinc suspension. The Rieke zinc undergoes selective oxidative addition to the C-Br bond at the 5-position, affording 2-bromo-5-(bromozincio)-3-alkylthiophene with high regioselectivity.

-

Polymerization: To the solution of the organozinc intermediate, add a catalytic amount of a nickel or palladium complex. The choice of catalyst influences the final regioregularity. For high head-to-tail content, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (Ni(dppe)Cl₂) is commonly used.[4]

-

Allow the reaction to warm to room temperature and stir until the polymerization is complete.

-

Work-up and Purification: Terminate the reaction by adding an acidic solution (e.g., HCl). Precipitate the polymer in methanol.

-

Collect and purify the polymer using Soxhlet extraction as described for the McCullough method.

The Grignard Metathesis (GRIM) Method

The GRIM method is a more recent, simpler, and more scalable approach to synthesizing regioregular P3ATs at room temperature.[3][6][7][8]

Experimental Protocol:

-

Monomer Activation: In a flame-dried flask under an inert atmosphere, dissolve 2,5-dibromo-3-alkylthiophene in anhydrous THF.

-

Add one equivalent of a commercially available alkyl Grignard reagent (e.g., methylmagnesium bromide or ethylmagnesium bromide) to the solution. This initiates a magnesium-halogen exchange (Grignard metathesis), resulting in a mixture of two regioisomeric Grignard reagents: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene, typically in a ratio of about 85:15.[7][8]

-

Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ to the mixture of Grignard reagents. The polymerization can be carried out at room temperature or under reflux.

-

Stir the reaction for a few hours. The polymerization is typically much faster than the McCullough or Rieke methods.

-

Work-up and Purification: Quench the reaction with methanol and precipitate the polymer in a large volume of methanol.

-

Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform.[3]

// Nodes node_start [label="Start: 2,5-dibromo-3-alkylthiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; node_grignard [label="Add 1 eq. Alkyl Grignard Reagent\n(e.g., CH3MgBr) in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_metathesis [label="Grignard Metathesis", fillcolor="#FBBC05", fontcolor="#202124"]; node_isomers [label="Formation of Regioisomeric\nGrignard Reagents (85:15)", fillcolor="#FBBC05", fontcolor="#202124"]; node_catalyst [label="Add cat. Ni(dppp)Cl2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_polymerization [label="Polymerization\n(Room Temperature or Reflux)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_quench [label="Quench with Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_precipitate [label="Precipitate in Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_purify [label="Soxhlet Extraction\n(Methanol, Hexane, Chloroform)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_end [label="End: Regioregular Poly(3-alkylthiophene)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges node_start -> node_grignard; node_grignard -> node_metathesis; node_metathesis -> node_isomers; node_isomers -> node_catalyst; node_catalyst -> node_polymerization; node_polymerization -> node_quench; node_quench -> node_precipitate; node_precipitate -> node_purify; node_purify -> node_end; } caption: "Workflow for GRIM synthesis of P3ATs."

Comparative Properties of Poly(3-alkylthiophenes)

The choice of synthetic method significantly impacts the properties of the resulting P3ATs. The following table summarizes key properties of poly(3-hexylthiophene) (P3HT), a widely studied P3AT, synthesized by different methods.

| Property | FeCl₃ Oxidation | McCullough Method | Rieke Method | GRIM Method |

| Regioregularity (% HT) | 50-80% | >98% | >98% | >95% |

| Molecular Weight (Mn) | Broadly distributed | Controlled | Controlled | Well-controlled |

| Polydispersity Index (PDI) | >2.5 | 1.5 - 2.5 | 1.5 - 2.5 | 1.2 - 1.8 |

| Electrical Conductivity (S/cm) | 10⁻⁵ - 10⁻³ | 10⁻² - 10¹ | 10⁻² - 10¹ | 10⁻³ - 10¹ |

| Hole Mobility (cm²/Vs) | 10⁻⁵ - 10⁻⁴ | 10⁻³ - 10⁻² | 10⁻³ - 10⁻² | 10⁻⁴ - 10⁻² |

| Optical Band Gap (eV) | ~2.1 | ~1.9 | ~1.9 | ~1.9 |

Note: The values presented are approximate and can vary depending on the specific reaction conditions, purification methods, and measurement techniques.

3-Alkylthiophene Derivatives in Drug Development

Beyond their applications in materials science, thiophene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs and promising clinical candidates featuring this heterocyclic scaffold.[6][9][10][11] The thiophene ring can act as a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties.

Antiplatelet Agents: The Case of Clopidogrel

Clopidogrel is a widely prescribed antiplatelet drug used to prevent heart attacks and strokes.[10] It is a prodrug that is metabolized in the liver to an active thiol derivative. This active metabolite irreversibly inhibits the P2Y₁₂ receptor on platelets, thereby blocking adenosine diphosphate (ADP)-induced platelet aggregation.[10]

// Nodes node_adp [label="ADP", fillcolor="#F1F3F4", fontcolor="#202124"]; node_p2y12 [label="P2Y12 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_clopidogrel [label="Clopidogrel\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_gi [label="Gi Protein", fillcolor="#FBBC05", fontcolor="#202124"]; node_ac [label="Adenylate Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; node_camp [label="↓ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; node_pi3k [label="PI3K Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_akt [label="Akt Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_aggregation [label="Platelet Aggregation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges node_adp -> node_p2y12 [label="Binds to"]; node_p2y12 -> node_gi [label="Activates"]; node_gi -> node_ac [label="Inhibits"]; node_ac -> node_camp; node_gi -> node_pi3k; node_pi3k -> node_akt; node_camp -> node_aggregation [label="Inhibition of"]; node_akt -> node_aggregation [label="Leads to"]; node_clopidogrel -> node_p2y12 [label="Irreversibly Inhibits", style=dashed, color="#EA4335"]; } caption: "P2Y12 receptor signaling pathway and its inhibition by Clopidogrel."

Kinase Inhibitors in Cancer Therapy

Several thiophene derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For example, some thiophene-3-carboxamide derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) that is crucial for tumor growth and metastasis.[12]

// Nodes node_vegf [label="VEGF", fillcolor="#F1F3F4", fontcolor="#202124"]; node_vegfr2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_inhibitor [label="Thiophene-based\nVEGFR-2 Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; node_downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_cellular_response [label="Cellular Responses:\n- Proliferation\n- Migration\n- Survival\n(Angiogenesis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges node_vegf -> node_vegfr2 [label="Binds to"]; node_vegfr2 -> node_dimerization [label="Induces"]; node_dimerization -> node_downstream [label="Activates"]; node_downstream -> node_cellular_response [label="Leads to"]; node_inhibitor -> node_vegfr2 [label="Inhibits", style=dashed, color="#EA4335"]; } caption: "VEGFR-2 signaling pathway and its inhibition."

Antimitotic Agents

Certain 2- and 3-aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[2] Tubulin is the protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.

// Nodes node_tubulin [label="α/β-Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; node_polymerization [label="Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_inhibitor [label="Thiophene-based\nTubulin Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_disruption [label="Disruption of\nMicrotubule Dynamics", fillcolor="#FBBC05", fontcolor="#202124"]; node_mitotic_arrest [label="Mitotic Arrest (G2/M)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; node_apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges node_tubulin -> node_polymerization; node_polymerization -> node_microtubules; node_inhibitor -> node_tubulin [label="Binds to"]; node_inhibitor -> node_polymerization [label="Inhibits", style=dashed, color="#EA4335"]; node_polymerization -> node_disruption; node_disruption -> node_mitotic_arrest; node_mitotic_arrest -> node_apoptosis; } caption: "Mechanism of action of thiophene-based tubulin inhibitors."

Conclusion

The field of 3-alkylthiophene derivatives has evolved dramatically from the initial pursuit of processable conducting polymers to the development of sophisticated materials for high-performance electronics and promising candidates for targeted cancer therapies. The ability to control the regioregularity of poly(3-alkylthiophenes) through advanced synthetic methods has been a game-changer, unlocking their full potential. As research continues, the versatility of the 3-alkylthiophene scaffold promises to yield further innovations in both materials science and drug discovery, solidifying its place as a privileged structure in modern chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. The McCullough Group - Research [chem.cmu.edu]

- 3. chem.cmu.edu [chem.cmu.edu]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.cmu.edu [chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-3-decylthiophene

Abstract

This document provides a comprehensive protocol for the regioselective synthesis of 2-Bromo-3-decylthiophene from 3-decylthiophene. The described method utilizes N-bromosuccinimide (NBS) as a brominating agent, which allows for the preferential bromination at the C2 position of the thiophene ring. This protocol is intended for researchers in organic synthesis, materials science, and drug development. Included are detailed experimental procedures, data presentation in a tabular format, and workflow visualizations to ensure reproducibility and clarity.

Introduction

3-Alkylthiophenes are important building blocks in the synthesis of conjugated polymers and other organic electronic materials. The functionalization of the thiophene ring, particularly through halogenation, is a critical step in enabling further cross-coupling reactions to build more complex molecular architectures. The selective bromination of 3-decylthiophene at the 2-position is a key transformation for the synthesis of monomers used in the production of regioregular poly(3-decylthiophene). This document outlines a reliable and efficient protocol for this synthesis using N-bromosuccinimide. The reaction proceeds via an electrophilic aromatic substitution mechanism, where NBS serves as an electrophilic bromine source.

Reaction Scheme

Caption: Chemical scheme for the bromination of 3-decylthiophene.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| 3-Decylthiophene | ≥98% | Sigma-Aldrich | |

| N-Bromosuccinimide (NBS) | ≥99% | Acros Organics | Recrystallize from water if necessary. |

| Chloroform (CHCl3) | Anhydrous, ≥99% | Fisher Scientific | |

| Acetic Acid (CH3COOH) | Glacial, ≥99.7% | J.T.Baker | |

| Sodium Bicarbonate (NaHCO3) | Saturated aq. solution | ||

| Brine | Saturated aq. solution | ||

| Anhydrous Magnesium Sulfate (MgSO4) | For drying. | ||

| Hexane | ACS Grade | For column chromatography. | |

| Silica Gel | 230-400 mesh | For column chromatography. |

Experimental Protocol

4.1. Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-decylthiophene (1.0 eq).

-

Dissolve the 3-decylthiophene in a 1:1 mixture of chloroform and glacial acetic acid.

-

Protect the flask from light by wrapping it in aluminum foil.

-

Place the flask in an ice-water bath and stir the solution.

4.2. Bromination Reaction

-

Slowly add N-bromosuccinimide (1.05 eq) to the stirred solution in portions over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using hexane as the eluent.

4.3. Work-up and Purification

-

Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless to pale yellow oil.

Data Presentation

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 3-Decylthiophene | 224.43 | 0.0446 | 1.0 | 10.0 g |

| N-Bromosuccinimide | 177.98 | 0.0468 | 1.05 | 8.33 g |

| Chloroform | 50 mL | |||

| Acetic Acid | 50 mL | |||

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| This compound | 303.33 | 13.53 | 11.5 | 85% |

Characterization